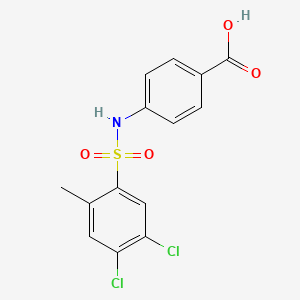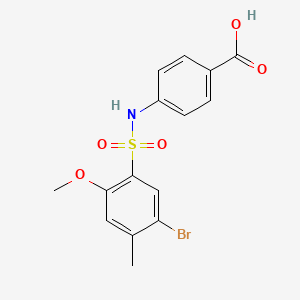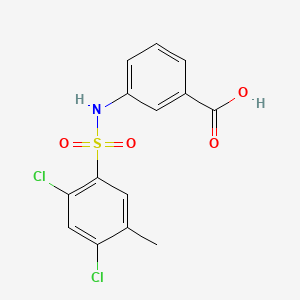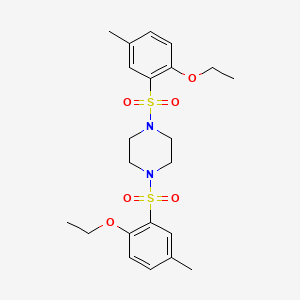![molecular formula C22H19BrN2O5S B604383 ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 312940-16-2](/img/structure/B604383.png)
ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a bromophenyl group, and a hydroxybenzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the bromination of a phenyl ring, followed by the formation of a thiophene ring through cyclization reactions. The introduction of the hydroxybenzylidene moiety can be achieved through condensation reactions with appropriate aldehydes. The final step often involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate
- Ethyl 4-(4-fluorophenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate
- Ethyl 4-(4-methylphenyl)-2-[({[(2-hydroxybenzylidene)amino]oxy}acetyl)amino]-3-thiophenecarboxylate
Uniqueness
The uniqueness of ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
312940-16-2 |
|---|---|
Molekularformel |
C22H19BrN2O5S |
Molekulargewicht |
503.4g/mol |
IUPAC-Name |
ethyl 4-(4-bromophenyl)-2-[[2-[(E)-(2-hydroxyphenyl)methylideneamino]oxyacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19BrN2O5S/c1-2-29-22(28)20-17(14-7-9-16(23)10-8-14)13-31-21(20)25-19(27)12-30-24-11-15-5-3-4-6-18(15)26/h3-11,13,26H,2,12H2,1H3,(H,25,27)/b24-11+ |
InChI-Schlüssel |
UZYHIWNDHGVEGO-BHGWPJFGSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CON=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604300.png)




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B604310.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B604311.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B604312.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B604314.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dimethylbenzamide](/img/structure/B604315.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide](/img/structure/B604317.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B604318.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B604319.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B604323.png)
